molecular formula C26H22N2O4 B15013105 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione

2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione

Cat. No.: B15013105
M. Wt: 426.5 g/mol
InChI Key: PZRRIJLHRFAQDB-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione is a bicyclic compound featuring an isoindole-dione core substituted with a 4-nitrophenyl group at position 2 and phenyl groups at positions 4 and 5. The octahydro configuration indicates a saturated bicyclic system, which enhances structural rigidity and influences electronic properties.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-4,7-diphenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C26H22N2O4/c29-25-23-21(17-7-3-1-4-8-17)15-16-22(18-9-5-2-6-10-18)24(23)26(30)27(25)19-11-13-20(14-12-19)28(31)32/h1-14,21-24H,15-16H2

InChI Key

PZRRIJLHRFAQDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C(C1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to a phenyl ring using a nitrating agent like nitric acid.

    Attachment of Phenyl Groups: The phenyl groups can be attached through Friedel-Crafts alkylation reactions, where phenyl groups are introduced using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, where the isoindole core or phenyl groups are oxidized using oxidizing agents like potassium permanganate.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, aluminum chloride catalyst.

Major Products

    Reduction: 2-(4-aminophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Materials Science: Explored for use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the isoindole core may interact with biological macromolecules through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key structural features of the target compound :

  • Isoindole-dione core : A rigid, saturated bicyclic system with two ketone groups.
  • Substituents : A 4-nitrophenyl group (electron-withdrawing) and two phenyl groups (electron-neutral).

Comparable compounds :

1,3,4-Thiadiazole derivatives (e.g., from ):

  • Contain a thiadiazole ring (five-membered, heterocyclic with sulfur and nitrogen).
  • Substituted with 4-nitrophenyl and pyrazole groups.
  • Higher polarity due to sulfur and nitrogen atoms, contrasting with the isoindole-dione’s lipophilic phenyl groups .

Spirobenzoxazine derivatives (e.g., compound 1 in ): Feature a spirocyclic system combining benzoxazine and cyclohexanone. Include 4-nitrophenyl and isopropyl groups. Greater steric bulk compared to the isoindole-dione’s planar phenyl substituents .

Pyrrazole-phenol derivatives (e.g., compound 5 in ): Combine pyrrazole and phenol moieties with a 4-nitrophenyl group. Polar hydroxyl group enhances solubility, unlike the target compound’s hydrophobic phenyl groups .

Antimicrobial activity :

  • 1,3,4-Thiadiazoles : Exhibit broad-spectrum activity against E. coli, B. mycoides, and C. albicans (MIC values: 8–32 μg/ml). The 4-nitrophenyl group enhances membrane penetration .
  • Spirobenzoxazines : Moderate fungicidal activity (27% at 32 μg/ml against A. baumannii), likely due to steric hindrance limiting target binding .

Electronic Effects :

  • The isoindole-dione’s ketone groups increase electrophilicity, possibly enabling covalent interactions with microbial enzymes. This contrasts with thiadiazoles’ reliance on hydrogen bonding via sulfur/nitrogen atoms .
Physicochemical Properties
Property Target Compound 1,3,4-Thiadiazole Derivatives Spirobenzoxazines
LogP (lipophilicity) High (due to three phenyls) Moderate (polar thiadiazole) High (isopropyl)
Solubility Low (nonpolar substituents) Moderate Low
Electron Density Electron-deficient (nitro) Electron-rich (sulfur/nitrogen) Variable

The target compound’s low solubility may limit bioavailability compared to thiadiazoles, but its rigidity could improve metabolic stability .

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